D-Methionine1,1-DimethylethylEsterHydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Methionine 1,1-Dimethylethyl Ester Hydrochloride is a biochemical compound with the molecular formula C9H19NO2S•HCl and a molecular weight of 241.78 . It is a protected form of D-Methionine, an isomer of L-Methionine, and is known for its cytoprotective properties against certain anticancer agents. This compound is primarily used in proteomics research and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
D-Methionine 1,1-Dimethylethyl Ester Hydrochloride can be synthesized through the esterification of D-Methionine with tert-butyl alcohol in the presence of hydrochloric acid. The reaction typically involves the use of a dehydrating agent to facilitate the esterification process. The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of D-Methionine 1,1-Dimethylethyl Ester Hydrochloride involves large-scale esterification processes using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
D-Methionine 1,1-Dimethylethyl Ester Hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methionine moiety can be oxidized to form sulfoxides and sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted methionine derivatives.
Scientific Research Applications
D-Methionine 1,1-Dimethylethyl Ester Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its cytoprotective properties against anticancer agents like Cisplatin.
Industry: Utilized in the production of pharmaceuticals and as a research tool in proteomics.
Mechanism of Action
The mechanism of action of D-Methionine 1,1-Dimethylethyl Ester Hydrochloride involves its ability to act as a cytoprotectant. It targets molecular pathways involved in oxidative stress and apoptosis, thereby protecting cells from damage. The compound interacts with various molecular targets, including enzymes and receptors, to exert its protective effects .
Comparison with Similar Compounds
Similar Compounds
L-Methionine: An isomer of D-Methionine with similar protective properties.
N-Acetylcysteine: Another compound known for its antioxidant properties.
Glutathione: A tripeptide with significant roles in cellular protection against oxidative stress.
Uniqueness
D-Methionine 1,1-Dimethylethyl Ester Hydrochloride is unique due to its specific esterified form, which enhances its stability and bioavailability compared to its non-esterified counterparts. This makes it particularly useful in research applications where stability and controlled release are crucial.
Properties
IUPAC Name |
tert-butyl 2-amino-4-methylsulfanylbutanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2S.ClH/c1-9(2,3)12-8(11)7(10)5-6-13-4;/h7H,5-6,10H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJQROCWHZGZBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCSC)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.